Exserohilone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H22N2O6S2 |

|---|---|

Molecular Weight |

450.5 g/mol |

IUPAC Name |

(1S,4R,5R,9R,11S,14R,15R,19R)-5,15-dihydroxy-1,11-bis(methylsulfanyl)-3,13-diazapentacyclo[11.7.0.03,11.04,9.014,19]icosa-6,16-diene-2,8,12,18-tetrone |

InChI |

InChI=1S/C20H22N2O6S2/c1-29-19-7-9-11(23)3-5-13(25)15(9)21(19)18(28)20(30-2)8-10-12(24)4-6-14(26)16(10)22(20)17(19)27/h3-6,9-10,13-16,25-26H,7-8H2,1-2H3/t9-,10-,13+,14+,15+,16+,19-,20-/m0/s1 |

InChI Key |

FWPMSYUTOOUASJ-GFIYPFTLSA-N |

SMILES |

CSC12CC3C(N1C(=O)C4(CC5C(N4C2=O)C(C=CC5=O)O)SC)C(C=CC3=O)O |

Isomeric SMILES |

CS[C@]12C[C@@H]3[C@@H](N1C(=O)[C@]4(C[C@@H]5[C@@H](N4C2=O)[C@@H](C=CC5=O)O)SC)[C@@H](C=CC3=O)O |

Canonical SMILES |

CSC12CC3C(N1C(=O)C4(CC5C(N4C2=O)C(C=CC5=O)O)SC)C(C=CC3=O)O |

Synonyms |

exserohilone |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Biological Activity of Exserohilone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Identification

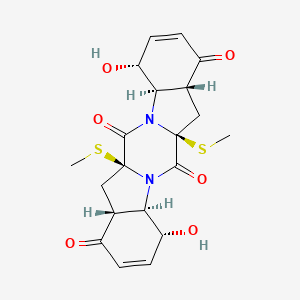

Exserohilone is a secondary metabolite produced by the fungus Exserohilum holmii. Its intricate structure is characterized by a polycyclic system containing nitrogen and sulfur heteroatoms.

Systematic Name and Formula

The systematic IUPAC name for this compound is (1S,4R,5R,9R,11S,14R,15R,19R)-5,15-dihydroxy-1,11-bis(methylsulfanyl)-3,13-diazapentacyclo[11.7.0.0³,¹¹.0⁴,⁹.0¹⁴,¹⁹]icosa-6,16-diene-2,8,12,18-tetrone[1]. This nomenclature precisely describes the stereochemistry and connectivity of the atoms within the molecule.

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| Molecular Formula | C₂₀H₂₂N₂O₆S₂ | [1] |

| Molecular Weight | 450.520 g/mol | [1] |

| IUPAC Name | (1S,4R,5R,9R,11S,14R,15R,19R)-5,15-dihydroxy-1,11-bis(methylsulfanyl)-3,13-diazapentacyclo[11.7.0.0³,¹¹.0⁴,⁹.0¹⁴,¹⁹]icosa-6,16-diene-2,8,12,18-tetrone | [1] |

| Canonical SMILES | C[S][C@@]12--INVALID-LINK--N1C(=O)C=C(C3=O)O)C4=CC=CC=C4">C@HN(C2=O)--INVALID-LINK--[S]C |

Note: The Canonical SMILES string was generated based on the IUPAC name and represents a likely two-dimensional representation of the molecule.

Biological Activity and Experimental Data

This compound is described as a novel phytotoxin, indicating its potential to induce damage in plant tissues. However, detailed quantitative data on its phytotoxicity, such as IC₅₀ or EC₅₀ values from specific bioassays, are not available in the public domain. Furthermore, information regarding its mechanism of action and its effects on specific cellular signaling pathways in plants or other organisms has not been publicly elucidated.

Experimental Protocols

The seminal work describing the isolation and characterization of this compound is found in the publication "this compound: a novel phytotoxin produced by Exserohilum holmii" in the Journal of Organic Chemistry. Unfortunately, the detailed experimental methodologies for the isolation, purification, and structural elucidation of this compound, as well as the protocols for any biological assays performed, are contained within this primary literature source which is not openly accessible.

Signaling Pathways and Logical Relationships

Due to the limited publicly available information on the biological activity and mechanism of action of this compound, there are no described signaling pathways or established logical relationships to visualize at this time. Further research is required to understand how this compound exerts its phytotoxic effects at a molecular level.

Future Directions

The complex and unique chemical structure of this compound makes it an intriguing subject for further investigation. Future research efforts should focus on:

-

Total Synthesis: The complete chemical synthesis of this compound would confirm its proposed structure and provide a renewable source of the compound for further biological studies.

-

Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways affected by this compound in plant cells is crucial to understanding its phytotoxicity.

-

Analog Development: The synthesis of structural analogs of this compound could lead to the discovery of new compounds with modified biological activities, potentially for applications in agriculture or medicine.

Logical Workflow for Future Research

The following diagram outlines a logical workflow for advancing the understanding of this compound.

References

Exserohilone: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exserohilone is a secondary metabolite produced by the fungus Exserohilum holmii. As a phytotoxin, it represents a class of natural products with potential bioactivity that is of significant interest to the fields of agriculture, medicine, and drug discovery. The genus Exserohilum, belonging to the family Pleosporaceae, comprises a diverse group of fungi that are found in a variety of environments, often as plant pathogens. This guide provides a comprehensive overview of the natural sources of this compound and the methodologies for the isolation and purification of the producing organism. While detailed protocols for the extraction of this compound itself are proprietary to the primary research, this document outlines the foundational steps required to cultivate the source fungus and general approaches for natural product isolation.

Natural Source: Exserohilum holmii

The primary natural source of this compound is the filamentous fungus Exserohilum holmii. This species, like other members of the genus, is often associated with grasses and other plants, where it can act as a pathogen.

Table 1: Taxonomy and Morphology of Exserohilum holmii

| Taxonomic Rank | Classification | Morphological Characteristics |

| Kingdom | Fungi | Filamentous fungus |

| Phylum | Ascomycota | Produces septate hyphae |

| Class | Dothideomycetes | --- |

| Order | Pleosporales | --- |

| Family | Pleosporaceae | --- |

| Genus | Exserohilum | Colonies are typically grey to blackish-brown. Conidiophores are simple or branched, and conidia are straight or curved. |

| Species | E. holmii | Specific morphological details for identification are determined by microscopic examination of conidia and conidiophores. |

Isolation and Cultivation of Exserohilum holmii

The isolation of Exserohilum holmii from its natural habitat, typically infected plant tissue, is the first critical step in obtaining this compound. The following protocol describes a general method for isolating and cultivating this fungus.

Experimental Protocol: Fungal Isolation and Culture

-

Sample Collection: Obtain plant tissue (e.g., leaves, stems) showing symptoms of fungal infection, such as lesions or blight.

-

Surface Sterilization:

-

Wash the collected plant tissue thoroughly with sterile distilled water.

-

Immerse the tissue in a 70% ethanol solution for 30-60 seconds.

-

Transfer the tissue to a 1-2% sodium hypochlorite solution for 1-3 minutes.

-

Rinse the tissue three times with sterile distilled water to remove residual sterilizing agents.

-

-

Plating:

-

Aseptically cut the sterilized plant tissue into small segments (approximately 5x5 mm).

-

Place the segments onto a suitable culture medium, such as Potato Dextrose Agar (PDA), amended with antibiotics (e.g., streptomycin or chloramphenicol) to inhibit bacterial growth.

-

-

Incubation:

-

Incubate the plates at 25-28°C in the dark or with a 12-hour light/dark cycle to promote fungal growth and sporulation.

-

Monitor the plates daily for the emergence of fungal colonies from the plant tissue.

-

-

Sub-culturing and Purification:

-

Once fungal growth is observed, use a sterile needle or loop to transfer a small portion of the mycelium to a fresh PDA plate.

-

To obtain a pure culture, perform a single-spore isolation. This involves suspending a small amount of the culture in sterile water, plating a dilution of the spore suspension onto a new agar plate, and then transferring a single germinating spore to a fresh plate.

-

-

Liquid Culture for Metabolite Production:

-

Once a pure culture is established, inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with the fungus.

-

Incubate the liquid culture on a rotary shaker at an appropriate temperature and speed to promote biomass growth and the production of secondary metabolites like this compound.

-

General Workflow for Fungal Isolation

Caption: General workflow for the isolation and cultivation of Exserohilum holmii.

Isolation and Purification of this compound

While the specific details for the isolation of this compound are not publicly available, a general procedure for extracting secondary metabolites from fungal cultures is presented below. The actual solvents and chromatographic conditions would need to be optimized for this compound.

General Experimental Protocol: Metabolite Extraction

-

Harvesting: After a suitable incubation period, separate the fungal biomass from the culture broth by filtration or centrifugation.

-

Extraction:

-

From Culture Broth: Extract the filtered broth with a water-immiscible organic solvent such as ethyl acetate or dichloromethane. Repeat the extraction multiple times to ensure complete recovery of the metabolites.

-

From Fungal Biomass: Dry the fungal biomass and then extract it with an organic solvent like methanol or acetone. The resulting extract can then be further partitioned.

-

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Chromatographic Purification:

-

Subject the crude extract to column chromatography using a stationary phase such as silica gel or Sephadex LH-20.

-

Elute the column with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol) to separate the different components of the extract.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

-

Pool the fractions containing the purified compound and evaporate the solvent.

-

-

Final Purification: Further purification can be achieved using High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a suitable solvent system (e.g., acetonitrile-water or methanol-water).

Data Presentation

Currently, there is no publicly available quantitative data on the yield or purity of this compound from different isolation methods.

Signaling Pathways and Logical Relationships

There is currently no information available in the public domain regarding the specific signaling pathways affected by this compound or its mechanism of action.

Conclusion

The isolation of this compound begins with the successful culture of its natural source, the fungus Exserohilum holmii. The protocols provided in this guide offer a solid foundation for researchers to obtain and cultivate this fungus. While the specific methodologies for the extraction and purification of this compound are not detailed in publicly accessible literature, the general principles of natural product chemistry outlined here provide a logical starting point for such endeavors. Further research is required to elucidate the quantitative aspects of this compound production, its full spectroscopic characterization, and its biological activities and potential mechanisms of action. This will be crucial for unlocking its potential in drug development and other scientific applications.

Initial Toxicity Assessment of Exserohilone: A Technical Guide

Disclaimer: As of the latest available data, specific toxicity studies for a compound designated "Exserohilone" are not present in the public domain. This guide, therefore, presents a generalized framework for the initial toxicity assessment of a hypothetical novel fungal secondary metabolite, hereafter referred to as this compound. The experimental protocols, data, and signaling pathways described are illustrative and based on established methodologies for the toxicological evaluation of new chemical entities.

This technical whitepaper provides a comprehensive overview of a tiered approach to the initial toxicity assessment of this compound. It is intended for researchers, scientists, and drug development professionals engaged in the preclinical safety evaluation of novel compounds. The guide details standard in vitro and in vivo experimental protocols, presents hypothetical data in a structured format, and visualizes key experimental workflows and potential mechanisms of action through signaling pathway diagrams.

Data Presentation: Quantitative Toxicity Data

The following tables summarize hypothetical quantitative data that would be generated from an initial toxicity screen of this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Assay Type | Cell Line | Exposure Duration (hours) | Endpoint | IC₅₀ (µM) |

| MTT Assay | HepG2 (Human Liver Carcinoma) | 24 | Cell Viability | 45.2 |

| VERO (Kidney Epithelial) | 24 | Cell Viability | 89.7 | |

| LDH Assay | A549 (Human Lung Carcinoma) | 24 | Cell Membrane Integrity | 62.5 |

| Neutral Red Uptake | Balb/c 3T3 (Mouse Fibroblast) | 24 | Lysosomal Integrity | 71.3 |

Table 2: In Vivo Acute Oral Toxicity of this compound (Rodent Model)

| Species/Strain | Dose (mg/kg) | Number of Animals | Mortalities | Clinical Signs of Toxicity |

| Sprague-Dawley Rat | 300 | 5 | 0/5 | Lethargy, piloerection within the first 6 hours. |

| 2000 | 5 | 2/5 | Severe lethargy, ataxia, tremors, mortality within 48 hours. | |

| Estimated LD₅₀ | ~1500 mg/kg |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standardized guidelines to ensure reproducibility and regulatory acceptance.

2.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Objective: To assess cell metabolic activity as an indicator of cell viability.

-

Cell Lines: HepG2 and VERO cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.

-

Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to final concentrations ranging from 0.1 to 1000 µM. The final solvent concentration should be non-toxic to the cells (typically ≤0.5%). Cells are treated with the various concentrations of this compound for 24 hours.

-

Procedure: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 4 hours at 37°C. The MTT solution is then removed, and 100 µL of DMSO is added to dissolve the formazan crystals.

-

Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the solvent control. The IC₅₀ value is determined by non-linear regression analysis.

2.1.2. Lactate Dehydrogenase (LDH) Assay

-

Objective: To quantify cell membrane damage by measuring the release of LDH into the culture medium.

-

Cell Line: A549 cells are cultured and treated with this compound as described for the MTT assay.

-

Procedure: After the 24-hour treatment period, a sample of the cell culture supernatant is collected. The LDH activity in the supernatant is measured using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions. A positive control for maximum LDH release is included by treating cells with a lysis buffer.

-

Data Analysis: The amount of LDH released is proportional to the number of lysed cells. The percentage of cytotoxicity is calculated based on the LDH activity in the treated wells compared to the maximum LDH release control.

-

Objective: To determine the acute oral toxicity of this compound, including the median lethal dose (LD₅₀). This protocol is based on the OECD Guideline 423 (Acute Toxic Class Method).

-

Animal Model: Healthy, young adult Sprague-Dawley rats (8-12 weeks old) are used. Animals are acclimatized for at least one week before the study.

-

Procedure:

-

A starting dose of 300 mg/kg is administered orally by gavage to a group of three female rats.

-

The animals are observed for mortality and clinical signs of toxicity continuously for the first 4 hours and then periodically for 14 days. Body weight is recorded before dosing and at days 7 and 14.

-

If no mortality is observed, a higher dose of 2000 mg/kg is administered to another group of three rats.

-

If mortality is observed, the study is repeated at a lower dose level to refine the LD₅₀ estimate.

-

-

Data Analysis: The LD₅₀ is estimated based on the mortality data. A full necropsy is performed on all animals at the end of the study to identify any gross pathological changes.

Mandatory Visualizations

Caption: Workflow for the initial toxicity assessment of a novel compound.

Many antifungal agents exert their effects by disrupting the fungal cell wall. A plausible mechanism of action for a fungal metabolite like this compound could be the inhibition of β-(1,3)-D-glucan synthesis, a critical component of the fungal cell wall.

Spectroscopic Data for Fungal Metabolite Identification: A Technical Guide

Introduction

The identification and structural elucidation of novel secondary metabolites from fungal sources is a critical aspect of drug discovery and development. Fungi, such as those from the genus Exserohilum, are known to produce a diverse array of bioactive compounds. The definitive identification of these compounds relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy.

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols required for the identification of fungal metabolites. While a search for the specific compound "Exserohilone" did not yield publicly available spectroscopic data, this guide will utilize the detailed data available for Annularins I and J , two polyketides isolated from the endophytic fungus Exserohilum rostratum, as a case study to illustrate the principles and data presentation for the identification of such natural products.

Data Presentation

For clarity and comparative analysis, spectroscopic data should be organized into structured tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Data for Annularins I and J are presented below.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Annularin I and Annularin J (in CDCl₃)

| Position | Annularin I (¹³C δc) | Annularin I (¹H δн, mult., J in Hz) | Annularin J (¹³C δc) | Annularin J (¹H δн, mult., J in Hz) |

| 1 | 164.5 | 164.8 | ||

| 2 | 100.5 | 5.95, s | 100.2 | 6.01, s |

| 3 | 170.7 | 170.7 | ||

| 4 | 109.9 | 109.9 | ||

| 5 | 157.5 | 157.5 | ||

| 6 | 17.5 | 2.19, s | 17.5 | 4.44, s |

| 7 | 130.1 | 5.50, m | 130.1 | 5.50, m |

| 8 | 125.0 | 5.50, m | 125.0 | 5.50, m |

| 9 | 32.5 | 2.05, m | 32.5 | 2.05, m |

| 10 | 22.5 | 1.65, m | 22.5 | 1.65, m |

| 11 | 22.5 | 0.95, t, 7.5 | 58.8 | 0.95, t, 7.5 |

| OMe | 56.1 | 3.85, s | 56.1 | 3.85, s |

Data adapted from a 2016 study on metabolites from Exserohilum rostratum.[1]

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is crucial for determining the molecular formula of a compound.

Table 2: HRESIMS Data for Annularin I and Annularin J

| Compound | Molecular Formula (Proposed) | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

| Annularin I | C₁₁H₁₆O₃ | 197.1177 | 197.1210 |

| Annularin J | C₁₁H₁₆O₄ | 213.1095 | 213.1132 |

Data obtained via Low-Resolution Atmospheric Pressure Chemical Ionization Mass Spectrometry (LRAPCIMS) also showed m/z 197 for Annularin I and m/z 213 for Annularin J in the positive mode.[1]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results.

Fungal Culture and Extraction

The producing organism, Exserohilum rostratum, was cultured on a solid rice medium. The fermented rice was then extracted with ethyl acetate (EtOAc). The resulting crude extract was subjected to chromatographic separation.

Isolation of Compounds

The crude EtOAc extract was fractionated using column chromatography over silica gel with a gradient of hexane and EtOAc. Further purification of the fractions was achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield pure Annularin I and Annularin J.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a Bruker Avance DRX-500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal, and coupling constants (J) are in Hertz (Hz).

-

Mass Spectrometry: High-resolution mass spectra were obtained on a Bruker Daltonics Apex-II FT-ICR mass spectrometer using electrospray ionization (ESI).

Mandatory Visualization

Diagrams illustrating workflows are critical for conveying complex processes.

References

Potential Therapeutic Targets for Exserohilum: An In-depth Technical Guide

Disclaimer: Initial searches for "Exserohilone" did not yield any relevant results in the scientific literature. It is presumed that this may be a typographical error and the intended subject was the fungus Exserohilum. This document will, therefore, focus on the potential therapeutic targets for infections caused by fungi of the genus Exserohilum, primarily Exserohilum rostratum, a clinically relevant species.

This technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of potential therapeutic targets in Exserohilum, summarizing quantitative data from in vitro studies, detailing experimental protocols for drug screening, and visualizing key molecular pathways.

Introduction to Exserohilum and Current Antifungal Therapies

Exserohilum is a genus of dematiaceous (darkly pigmented) fungi found in soil and on plants.[1] While primarily plant pathogens, several species, most notably Exserohilum rostratum, can cause opportunistic infections in humans, ranging from localized skin and corneal infections to severe and life-threatening invasive diseases, particularly in immunocompromised individuals.[2][3] A significant outbreak of fungal meningitis in the United States in 2012 was linked to contaminated steroid injections and primarily caused by E. rostratum.[4][5]

Current treatment for Exserohilum infections often involves the use of broad-spectrum antifungal agents. Voriconazole and amphotericin B are commonly used, with posaconazole and itraconazole as potential alternatives.[3][6] However, treatment can be challenging, and clinical failures have been reported.[7] This highlights the urgent need for the development of novel and more targeted therapies. Understanding the molecular mechanisms of this fungus and identifying novel therapeutic targets is crucial for the development of more effective treatments.

Quantitative Data: In Vitro Susceptibility of Exserohilum rostratum

Several studies have investigated the in vitro susceptibility of Exserohilum rostratum to a range of antifungal compounds. The following tables summarize the reported Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values.

Table 1: Minimum Inhibitory Concentrations (MICs) of Various Antifungals Against Exserohilum rostratum

| Antifungal Agent | MIC Range (µg/mL) | Median MIC (µg/mL) | Reference |

| Voriconazole | 1 - 4 | 2 | [4] |

| Itraconazole | 0.25 - 2.0 | 0.5 | [4] |

| Posaconazole | 0.25 - 2.0 | 0.5 | [4] |

| Isavuconazole | 2 - 4 | 4 | [4] |

| Amphotericin B | 0.25 - 16 | Not Reported | [7] |

| Caspofungin | 0.25 - 16 | Not Reported | [7] |

| Flucytosine | 1 - 64 | Not Reported | [7] |

| Terbinafine | 0.01 - 1 | Not Reported | [7] |

Table 2: IC50 Values of Repurposed Drugs Against Exserohilum rostratum Hyphae and Conidia

| Compound | IC50 in Hyphae Assay (µM) | IC50 in Conidia Assay (µM) | Reference |

| Amphotericin B | 0.0124 | 0.00941 | [8] |

| Posaconazole | Not Reported | Not Reported | [9] |

| Bithionol | Not Reported | 1.87 | [8] |

| Tacrolimus | 0.032 | 0.024 | [8] |

| Floxuridine | 0.846 | Not Reported | [8] |

Experimental Protocols: High-Throughput Screening for Anti-Exserohilum Compounds

A high-throughput screening (HTS) campaign was conducted to identify compounds with activity against E. rostratum from a library of approved drugs and pharmacologically active compounds.[8][9] Two main assays were developed: one targeting the fungal hyphae and the other targeting the conidia (spores).

Hyphal Fragment Assay

This assay was designed to identify compounds with fungicidal activity under nutrient-deprived conditions.

-

Preparation of Hyphal Fragments: E. rostratum was grown on Yeast Extract Peptone Dextrose (YPD) agar plates. The resulting hyphae were collected and size-reduced by sonication to generate hyphal fragments.

-

Assay Plate Preparation: Compounds dissolved in DMSO were dispensed into 1536-well plates.

-

Incubation: Hyphal fragments suspended in Phosphate Buffered Saline (PBS) were added to the assay plates to a final density of 15,000 fragments per well. The plates were incubated for 24 hours at 37°C.

-

Viability Assessment: Cellular viability was determined by measuring the ATP content using a luminescent cell viability assay. A decrease in luminescence compared to the DMSO control indicated fungal inhibition.

Conidia Germination Assay

This assay was developed to identify compounds that inhibit the growth and germination of E. rostratum conidia in a nutrient-rich environment.

-

Preparation of Conidia: Conidia were harvested from E. rostratum colonies grown on Potato Dextrose Agar (PDA).

-

Assay Plate Preparation: Similar to the hyphal assay, compounds were pre-dispensed into 1536-well plates.

-

Incubation: Conidia were suspended in RPMI medium and added to the assay plates to a final density of 250 conidia per well. The plates were incubated for 24 hours at 37°C.

-

Viability Assessment: ATP levels were quantified to assess the inhibition of conidial growth and germination.

Figure 1: Experimental workflow for high-throughput screening against Exserohilum rostratum.

Potential Therapeutic Targets and Signaling Pathways

The mechanisms of action of established antifungal drugs and the molecular targets of compounds identified in repurposing screens suggest several key pathways and cellular processes that can be targeted in Exserohilum.

Ergosterol Biosynthesis Pathway

The fungal cell membrane contains ergosterol, a sterol that is functionally equivalent to cholesterol in mammalian cells. The biosynthesis of ergosterol is a critical process for fungal viability and a well-established target for antifungal drugs.[10]

-

Target: Lanosterol 14-alpha-demethylase (encoded by the ERG11 or CYP51 gene).

-

Inhibitors: Azole antifungals (e.g., voriconazole, itraconazole, posaconazole).

-

Mechanism: Azoles bind to the heme iron in the active site of lanosterol 14-alpha-demethylase, inhibiting the conversion of lanosterol to ergosterol. This leads to the accumulation of toxic sterol intermediates and disrupts the integrity and function of the fungal cell membrane.[10]

Figure 2: Inhibition of the ergosterol biosynthesis pathway by azole antifungals.

Cell Membrane Integrity

The fungal cell membrane itself is a target for another class of antifungal agents, the polyenes.

-

Target: Ergosterol.

-

Inhibitors: Polyenes (e.g., Amphotericin B).

-

Mechanism: Amphotericin B binds directly to ergosterol in the fungal cell membrane, forming pores or channels. This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[10]

Figure 3: Mechanism of action of polyene antifungals on the fungal cell membrane.

Calcineurin Signaling Pathway

The drug repurposing screen identified tacrolimus, an immunosuppressant, as having potent anti-Exserohilum activity.[8] Tacrolimus is a known inhibitor of the calcineurin signaling pathway.

-

Target: Calcineurin.

-

Inhibitors: Tacrolimus.

-

Mechanism: In fungi, the calcineurin pathway is a key regulator of stress responses, morphogenesis, and virulence. Tacrolimus forms a complex with the immunophilin FKBP12, and this complex then binds to and inhibits the phosphatase activity of calcineurin. Inhibition of this pathway can sensitize fungi to other stressors and inhibit their growth.

Figure 4: Inhibition of the calcineurin signaling pathway by tacrolimus.

Future Directions and Conclusion

The identification of repurposed drugs with activity against Exserohilum rostratum opens up new avenues for therapeutic development.[8][9] The molecular targets of these compounds, such as the calcineurin pathway, represent promising targets for the development of novel anti-Exserohilum agents. Further research is needed to validate these targets in Exserohilum and to develop specific and potent inhibitors.

References

- 1. library.bustmold.com [library.bustmold.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Exserohilum: an emerging human pathogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Real-Time Treatment Guidelines: Considerations during the Exserohilum rostratum Outbreak in the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Exserohilum | Johns Hopkins ABX Guide [hopkinsguides.com]

- 7. In Vitro Studies of Exserohilum rostratum with Antifungal Drugs and Methylprednisolone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid Identification of Antifungal Compounds against Exserohilum rostratum Using High Throughput Drug Repurposing Screens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antifungal Drug Resistance: Evolution, Mechanisms and Impact - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Exserohilone using a Validated HPLC-MS/MS Method

Abstract

This application note describes a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Exserohilone in biological matrices. This compound, a polyketide metabolite produced by the fungus Exserohilum rostratum, has garnered significant interest due to its biological activities. The method outlined herein provides a robust protocol for the accurate measurement of this compound, which is crucial for research in drug development, toxicology, and fungal metabolism. This document is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound.

Introduction

Exserohilum rostratum is a dematiaceous fungus found in soil and on plants, and is known to produce a variety of secondary metabolites.[1] One such metabolite, this compound, is a polyketide that has demonstrated notable biological effects, warranting further investigation into its pharmacokinetic and pharmacodynamic properties. To facilitate these studies, a validated analytical method for the accurate quantification of this compound in complex biological samples is essential.

High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (MS/MS) is a powerful technique for the analysis of microbial metabolites due to its high sensitivity and selectivity.[2][3] This application note details a complete workflow, from sample preparation to data analysis, for the quantification of this compound. The provided protocol has been developed based on established principles of bioanalytical method validation.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below.

Caption: High-level workflow for this compound quantification.

Materials and Reagents

-

This compound analytical standard (>95% purity)

-

Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Ethyl acetate (ACS grade)

-

Control biological matrix (e.g., human plasma, fungal growth medium)

Protocols

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water. These will be used to spike the control matrix for the calibration curve.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol.

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

Sample Preparation: Liquid-Liquid Extraction

Proper sample preparation is critical for reproducible and accurate results in mass spectrometry.[4][5]

-

Pipette 100 µL of the biological sample (e.g., plasma, serum, or fungal culture supernatant) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the Internal Standard Working Solution (100 ng/mL) to each sample, standard, and quality control (QC) sample, except for the blank matrix.

-

Add 500 µL of ethyl acetate to the tube.

-

Vortex the mixture for 2 minutes to ensure thorough mixing.

-

Centrifuge at 14,000 x g for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a new microcentrifuge tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile with 0.1% Formic Acid).

-

Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any particulates.

-

Transfer the supernatant to an HPLC vial for analysis.

HPLC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for specific instrumentation.

Table 1: HPLC Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 10% B to 95% B over 5 min, hold for 2 min, re-equilibrate |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 350°C |

| MRM Transitions | To be determined by infusion of this compound and IS standards |

Note: The specific MRM transitions (precursor and product ions) and collision energies for this compound and the internal standard must be optimized by direct infusion of the pure compounds into the mass spectrometer.

Method Validation

The developed method should be validated according to established guidelines for bioanalytical method validation.

Table 3: Summary of Method Validation Parameters

| Parameter | Acceptance Criteria |

| Linearity | R² ≥ 0.99 for a calibration curve of at least 6 non-zero standards |

| Precision | Intra- and inter-day precision as %CV (Coefficient of Variation) should be ≤ 15% |

| Accuracy | Intra- and inter-day accuracy as %RE (Relative Error) should be within ±15% |

| Limit of Detection (LOD) | Signal-to-noise ratio of ≥ 3 |

| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve with acceptable precision and accuracy |

| Recovery | Consistent and reproducible extraction efficiency across the concentration range |

| Matrix Effect | Assessment of ion suppression or enhancement caused by the biological matrix |

| Stability | Analyte stability under various storage and handling conditions (e.g., freeze-thaw, bench-top) |

Data Presentation

Table 4: Example Calibration Curve Data for this compound

| Nominal Conc. (ng/mL) | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |

| 1 | 0.015 | 0.98 | 98.0 |

| 5 | 0.078 | 5.10 | 102.0 |

| 10 | 0.155 | 9.95 | 99.5 |

| 50 | 0.765 | 49.8 | 99.6 |

| 100 | 1.530 | 100.5 | 100.5 |

| 500 | 7.680 | 501.2 | 100.2 |

Table 5: Precision and Accuracy Data for Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |

| LLOQ | 1 | 8.5 | 5.2 | 10.2 | 6.8 |

| Low | 3 | 6.2 | 3.1 | 7.5 | 4.5 |

| Mid | 75 | 4.5 | -1.8 | 5.8 | -2.3 |

| High | 400 | 3.8 | 0.5 | 4.9 | 1.2 |

Signaling Pathway Visualization

While the direct signaling pathway of this compound is a subject of ongoing research, a generalized representation of a secondary metabolite's interaction with a target cell is presented below.

Caption: Generalized signaling pathway for a bioactive metabolite.

Conclusion

The HPLC-MS/MS method described provides a sensitive, selective, and reliable approach for the quantification of this compound in biological matrices. This application note offers a comprehensive protocol that can be readily adapted and validated in analytical laboratories. The successful implementation of this method will aid in advancing the understanding of this compound's biological role and its potential as a therapeutic agent or a biomarker.

References

- 1. Exserohilum | Johns Hopkins ABX Guide [hopkinsguides.com]

- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 3. Development and validation of an HPLC-MS/MS method for the early diagnosis of aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Sample Preparation for Mass Spectrometry-Based Proteomics; from Proteomes to Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Antifungal Activity Assessment of Novel Compounds Against Exserohilum Species

Introduction

Exserohilum is a genus of dematiaceous (darkly pigmented) fungi found in soil and on plants.[1] While primarily plant pathogens, some species, notably Exserohilum rostratum, can cause severe and life-threatening infections in humans, particularly in immunocompromised individuals.[2] The emergence of fungal resistance to existing therapies necessitates the discovery and development of novel antifungal agents.[3] These application notes provide detailed protocols for the in vitro evaluation of novel compounds, referred to herein as "Exserohilone," against Exserohilum species. The described assays are fundamental for determining antifungal potency and elucidating the mechanism of action.

The protocols outlined below cover primary antifungal susceptibility testing against both the hyphal and conidial forms of Exserohilum, followed by a secondary assay to investigate potential cell membrane disruption. A representative signaling pathway involved in fungal stress response is also illustrated.

Quantitative Data Summary

The following table summarizes hypothetical inhibitory concentration (IC50) and minimum fungicidal concentration (MFC) values for "this compound" and a control antifungal, Amphotericin B, against Exserohilum rostratum.

| Compound | Assay Type | Target Form | IC50 (µM) | MFC (µM) |

| This compound | ATP-Based Viability | Hyphae | 5.2 | 20.8 |

| This compound | ATP-Based Viability | Conidia | 8.9 | 35.6 |

| Amphotericin B | ATP-Based Viability | Hyphae | 0.012 | 0.048 |

| Amphotericin B | ATP-Based Viability | Conidia | 0.009 | 0.036 |

Experimental Protocols

Protocol 1: Primary Antifungal Susceptibility Testing using ATP-Based Cell Viability Assay

This protocol is adapted from high-throughput screening methods used to identify antifungal compounds against Exserohilum rostratum.[4] It assesses the ability of a test compound to inhibit the metabolic activity of both hyphal fragments and conidia, using ATP content as a measure of cell viability.

Materials:

-

Exserohilum rostratum culture

-

Potato Dextrose Agar (PDA) and Broth (PDB)

-

RPMI-1640 medium

-

Phosphate Buffered Saline (PBS)

-

Test compound ("this compound") and control (Amphotericin B) dissolved in DMSO

-

Sterile, opaque 384-well microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Multidrop-Combi dispenser or multichannel pipette

-

Pintool station (optional, for high-throughput screening)

-

Incubator (30°C)

-

Luminometer

Procedure:

Part A: Preparation of Fungal Inoculum

-

Hyphal Fragment Preparation:

-

Culture E. rostratum in PDB at 30°C with shaking for 3-4 days.

-

Harvest the mycelia by filtration and wash with sterile PBS.

-

Resuspend the mycelia in PBS and homogenize to generate hyphal fragments.

-

Determine the density of hyphal fragments using a hemocytometer and adjust to a working concentration of 6 x 10^6 fragments/mL in PBS.

-

-

Conidia Preparation:

-

Culture E. rostratum on PDA plates at 30°C for 7-10 days until sporulation is evident.

-

Harvest conidia by flooding the plate with sterile PBS containing 0.05% Tween-80 and gently scraping the surface.

-

Filter the suspension through sterile gauze to remove mycelial debris.

-

Wash the conidia by centrifugation and resuspend in PBS.

-

Determine the conidial density using a hemocytometer and adjust to a working concentration of 100 conidia/µL in RPMI-1640 medium.

-

Part B: Assay Execution

-

Compound Plating:

-

Prepare a serial dilution of the test compound ("this compound") and Amphotericin B in DMSO.

-

Using a pintool or multichannel pipette, transfer 23 nL of each compound dilution to the wells of a 384-well plate. For manual addition, add 1 µL of a 50x final concentration stock.

-

Include wells with DMSO only as a negative control (100% viability) and wells with a high concentration of a known fungicide as a positive control (0% viability).

-

-

Inoculum Addition:

-

Incubation:

-

Cover the plates and incubate at 30°C for 24 hours.[4]

-

-

Viability Measurement:

-

Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

-

Add 5 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

Data Analysis:

-

Calculate the percentage of viability for each well relative to the DMSO control.

-

Plot the percentage of viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Secondary Assay - Cell Membrane Integrity Assessment

This assay determines if "this compound" acts by disrupting the fungal cell membrane, leading to cell death. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can enter cells with compromised membranes.

Materials:

-

Exserohilum rostratum hyphal fragments (prepared as in Protocol 1)

-

RPMI-1640 medium

-

Test compound ("this compound") and controls (Amphotericin B - positive, DMSO - negative)

-

Propidium Iodide (PI) solution (1 mg/mL in water)

-

Sterile, black, clear-bottom 96-well microplates

-

Incubator (30°C)

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Inoculum Preparation:

-

Prepare hyphal fragments as described in Protocol 1 and resuspend in RPMI-1640 medium to a concentration of 2 x 10^5 fragments/mL.

-

Add 100 µL of the hyphal suspension to each well of a 96-well plate.

-

-

Compound Addition:

-

Add 1 µL of serially diluted "this compound," Amphotericin B, or DMSO to the appropriate wells.

-

-

Incubation:

-

Incubate the plate at 30°C for a time course (e.g., 1, 4, and 24 hours).

-

-

Staining and Measurement:

-

Add 1 µL of PI solution to each well for a final concentration of 10 µg/mL.

-

Incubate in the dark at room temperature for 15 minutes.

-

Measure fluorescence using a microplate reader with an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.

-

Alternatively, visualize the cells under a fluorescence microscope to observe PI uptake in individual hyphae.

-

Data Analysis:

-

Subtract the background fluorescence from wells containing medium only.

-

Normalize the fluorescence signal to the positive control (Amphotericin B, which is known to disrupt membranes).

-

Plot the normalized fluorescence against the compound concentration to determine the concentration at which membrane integrity is compromised.

Signaling Pathways and Workflows

The following diagrams illustrate a key fungal signaling pathway and a general workflow for antifungal drug discovery.

Caption: Workflow for antifungal compound screening and characterization.

Caption: The fungal Cell Wall Integrity (CWI) signaling pathway.

References

- 1. Exserohilum | Johns Hopkins ABX Guide [hopkinsguides.com]

- 2. Exserohilum | Johns Hopkins ABX Guide [hopkinsguides.com]

- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid Identification of Antifungal Compounds against Exserohilum rostratum Using High Throughput Drug Repurposing Screens - PMC [pmc.ncbi.nlm.nih.gov]

Techniken zur großtechnischen Herstellung von Exserohilon: Applikationshinweise und Protokolle

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Exserohilon ist ein polyketidisches Naturprodukt, das vom phytopathogenen Pilz Setosphaeria turcica (Anamorph: Exserohilum turcicum) produziert wird. Als Sekundärmetabolit weist es eine interessante biologische Aktivität auf, die es zu einem Ziel für die weitere Erforschung und potenzielle pharmazeutische Anwendungen macht. Die Entwicklung eines robusten und skalierbaren Produktionsprozesses ist entscheidend, um ausreichende Mengen an Exserohilon für präklinische und klinische Studien zu erhalten. Diese Anwendungsbeschreibung beschreibt detaillierte Protokolle für die Fermentation, Extraktion und Reinigung von Exserohilon im Labormaßstab, die als Grundlage für die großtechnische Produktion dienen können. Die hier beschriebenen Methoden basieren auf etablierten Verfahren zur Kultivierung von filamentösen Pilzen und zur Isolierung von Polyketid-Naturstoffen.

Fermentation zur Produktion von Exserohilon

Die Produktion von Exserohilon durch Setosphaeria turcica kann durch sorgfältige Optimierung der Kulturbedingungen maximiert werden. Ein zweistufiger Fermentationsprozess, bestehend aus einer Vorkultur zur Erzeugung einer robusten Biomasse und einer Hauptkultur zur Induktion der Sekundärmetabolitproduktion, wird empfohlen.

Experimentelles Protokoll: Fermentation

1.1.1. Stammentwicklung und Inokulum-Vorbereitung:

-

Eine gefrorene Kultur von Setosphaeria turcica auf Kartoffel-Dextrose-Agar (PDA) auftauen und bei 25 °C für 7-10 Tage inkubieren, bis eine ausreichende Sporulation sichtbar ist.

-

Die Sporen von der Agarplatte mit sterilem, 0,05%igem Tween 80 in destilliertem Wasser ernten.

-

Die Sporenkonzentration mit einem Hämozytometer bestimmen und auf 1 x 10^6 Sporen/ml einstellen.

-

Einen 250-ml-Erlenmeyerkolben mit 50 ml sterilem Vorkulturmedium (siehe Tabelle 1) mit 1 ml der Sporensuspension beimpfen.

-

Die Vorkultur bei 25 °C und 180 U/min für 48 Stunden auf einem Schüttelinkubator inkubieren.

1.1.2. Hauptfermentation im Bioreaktor:

-

Einen 5-Liter-Bioreaktor, der 3 Liter Hauptkulturmedium (siehe Tabelle 1) enthält, vorbereiten und sterilisieren.

-

Nach dem Abkühlen den Bioreaktor mit 150 ml (5 % v/v) der Vorkultur beimpfen.

-

Die Fermentation unter den in Tabelle 2 aufgeführten Bedingungen durchführen.

-

Während der Fermentation regelmäßig Proben entnehmen, um das Wachstum (Trockenbiomasse), den pH-Wert, den Substratverbrauch und die Exserohilon-Produktion (mittels HPLC) zu überwachen.

-

Die Fermentation nach 10-14 Tagen beenden, wenn die Exserohilon-Konzentration ihr Maximum erreicht hat.

Datenpräsentation: Fermentationsparameter

Tabelle 1: Zusammensetzung der Kulturmedien

| Komponente | Vorkulturmedium (g/L) | Hauptkulturmedium (g/L) |

| Glukose | 20 | 50 |

| Hefeextrakt | 5 | 10 |

| Pepton | 5 | 15 |

| KH2PO4 | 1 | 1 |

| MgSO4·7H2O | 0.5 | 0.5 |

| pH-Wert | 6.5 | 6.0 |

Tabelle 2: Betriebsbedingungen des Bioreaktors

| Parameter | Einstellwert |

| Temperatur | 25 °C |

| pH-Wert | 6.0 (kontrolliert mit 1 M HCl / 1 M NaOH) |

| Rührgeschwindigkeit | 200 - 400 U/min (ansteigend mit der Viskosität) |

| Belüftung | 0.5 - 1.0 vvm (Volumen Luft pro Volumen Medium pro Minute) |

| Gelöster Sauerstoff (DO) | > 30 % Sättigung |

| Fermentationsdauer | 10 - 14 Tage |

Extraktion und Reinigung von Exserohilon

Nach Abschluss der Fermentation muss das Exserohilon aus der Kulturbrühe und dem Myzel extrahiert und gereinigt werden. Da Exserohilon ein intrazellulärer und extrazellulärer Metabolit sein kann, werden beide Fraktionen verarbeitet.

Experimentelles Protokoll: Extraktion und Reinigung

2.1.1. Ernte und Extraktion:

-

Die gesamte Kulturbrühe aus dem Bioreaktor durch Filtration oder Zentrifugation (4000 x g, 20 min) in Biomasse (Myzel) und Kulturfiltrat trennen.

-

Das Kulturfiltrat dreimal mit einem gleichen Volumen an Ethylacetat extrahieren. Die organischen Phasen vereinen.

-

Die Biomasse mit einem Mörser und Stößel oder durch Hochdruckhomogenisation in Ethylacetat aufschließen. Den Extrakt abfiltrieren und diesen Schritt dreimal wiederholen.

-

Die vereinigten Ethylacetat-Extrakte (aus Filtrat und Biomasse) unter vermindertem Druck bei 40 °C zur Trockne einengen, um den Rohextrakt zu erhalten.

2.1.2. Chromatographische Reinigung:

-

Den Rohextrakt in einer minimalen Menge Methanol lösen und auf eine Kieselgel-Säule (230-400 mesh) auftragen, die mit Hexan equilibriert ist.

-

Die Säule mit einem schrittweisen Gradienten aus Hexan und Ethylacetat eluieren (z. B. 100:0, 90:10, 80:20, ..., 0:100 v/v), gefolgt von einem Gradienten aus Ethylacetat und Methanol.

-

Die gesammelten Fraktionen mittels Dünnschichtchromatographie (DC) oder HPLC analysieren und Fraktionen, die Exserohilon enthalten, vereinen.

-

Die vereinigten, angereicherten Fraktionen zur Trockne eindampfen.

-

Die weitere Reinigung mittels präparativer Hochleistungsflüssigkeitschromatographie (HPLC) an einer C18-Säule mit einem isokratischen oder Gradientensystem aus Wasser und Acetonitril (beide mit 0,1 % Ameisensäure) durchführen.

-

Die reinen, Exserohilon-haltigen Fraktionen sammeln, das Lösungsmittel verdampfen und das gereinigte Produkt zur Charakterisierung und Lagerung trocknen.

Datenpräsentation: Reinigungsschritte

Tabelle 3: Zusammenfassung des Reinigungsprozesses

| Schritt | Methode | Lösungsmittel/Mobile Phase | Ergebnis |

| Extraktion | Flüssig-Flüssig-Extraktion | Ethylacetat | Rohextrakt |

| Grobreinigung | Kieselgel-Säulenchromatographie | Gradient aus Hexan/Ethylacetat/Methanol | Angereicherte Fraktion |

| Feinreinigung | Präparative RP-HPLC | Gradient aus Wasser/Acetonitril (+0,1% HCOOH) | Reines Exserohilon (>95%) |

| Endprodukt | Lyophilisierung/Vakuumtrocknung | - | Festes, reines Exserohilon |

Visualisierungen

Hypothetischer Biosyntheseweg von Exserohilon

Exserohilon ist ein Polyketid, das von einer Polyketidsynthase (PKS) synthetisiert wird. Der folgende Graph stellt einen vereinfachten, hypothetischen Biosyntheseweg dar, der auf allgemeinen PKS-Mechanismen basiert.

Abbildung 1: Hypothetischer Biosyntheseweg von Exserohilon.

Arbeitsablauf der Fermentation

Der folgende Graph veranschaulicht den Arbeitsablauf des Fermentationsprozesses von der Vorbereitung des Inokulums bis zur Ernte.

Abbildung 2: Arbeitsablauf des Fermentationsprozesses.

Arbeitsablauf der Extraktion und Reinigung

Dieser Graph zeigt die logische Abfolge der Schritte zur Isolierung und Reinigung von Exserohilon aus der Fermentationsbrühe.

Abbildung 3: Arbeitsablauf der Extraktion und Reinigung.

Application Notes and Protocols for the Cell-Based Study of Exserohilone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exserohilone is a novel phytotoxin produced by the fungus Exserohilum holmii.[1][2][3] As a natural product with demonstrated biological activity in plant systems, its potential effects on mammalian cells are of significant interest for drug discovery and development. Phytotoxins can exhibit a range of activities, including cytotoxicity, which may be harnessed for therapeutic purposes, such as in oncology.[4] Conversely, understanding the potential toxicity of such compounds is crucial for safety assessment.

These application notes provide a comprehensive suite of protocols for the initial cell-based characterization of this compound. The described assays will enable researchers to assess its cytotoxic potential, investigate the mechanism of cell death, and analyze its impact on cell cycle progression. The data generated from these studies will be foundational for determining the feasibility of this compound as a lead compound for further development.

Application Note 1: Cytotoxicity Profiling of this compound in Human Cancer Cell Lines

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of human cancer cell lines to quantify its cytotoxic potency and assess its selectivity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding:

-

Culture selected human cancer cell lines (e.g., HeLa, A549, MCF-7) in appropriate media until they reach 70-80% confluency.

-

Trypsinize and resuspend the cells to a concentration of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

-

Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay and Data Acquisition:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Data Presentation

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Tissue of Origin | IC50 (µM) after 48h |

| HeLa | Cervical Cancer | 15.2 ± 1.8 |

| A549 | Lung Cancer | 28.5 ± 3.1 |

| MCF-7 | Breast Cancer | 10.8 ± 1.5 |

| PC-3 | Prostate Cancer | 35.1 ± 4.2 |

| HepG2 | Liver Cancer | 42.7 ± 5.5 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Workflow

Application Note 2: Analysis of this compound-Induced Apoptosis

Objective: To determine whether the cytotoxic effects of this compound are mediated by the induction of apoptosis or necrosis.

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells. By co-staining with fluorescently-labeled Annexin V and PI, and analyzing with flow cytometry, it is possible to distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cells.

Experimental Protocol: Annexin V/PI Staining for Apoptosis Detection

-

Cell Treatment:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

-

Treat the cells with this compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 hours. Include an untreated control.

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour.

-

Use appropriate compensation controls for FITC and PI.

-

Acquire data for at least 10,000 events per sample.

-

Analyze the data to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

-

Data Presentation

Table 2: Apoptosis Induction by this compound in HeLa Cells

| Treatment | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| Untreated Control | 0 | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |

| This compound | 7.5 (0.5x IC50) | 70.3 ± 4.5 | 18.2 ± 2.1 | 11.5 ± 1.9 |

| This compound | 15 (1x IC50) | 45.6 ± 3.8 | 35.7 ± 3.2 | 18.7 ± 2.5 |

| This compound | 30 (2x IC50) | 20.1 ± 2.9 | 48.9 ± 4.1 | 31.0 ± 3.6 |

Data are presented as mean ± standard deviation.

Signaling Pathway

Application Note 3: Cell Cycle Analysis Following this compound Treatment

Objective: To determine if this compound induces cell cycle arrest at a specific phase.

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. By staining a population of cells with PI and analyzing them by flow cytometry, one can determine the distribution of cells in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases of the cell cycle.

Experimental Protocol: Cell Cycle Analysis by PI Staining

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with this compound at its IC50 concentration for various time points (e.g., 12, 24, and 48 hours).

-

-

Cell Fixation and Staining:

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 20,000 events per sample.

-

Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

-

Data Presentation

Table 3: Effect of this compound (15 µM) on HeLa Cell Cycle Distribution

| Treatment Time (hours) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| 0 (Control) | 55.2 ± 3.1 | 28.9 ± 2.5 | 15.9 ± 1.8 |

| 12 | 53.8 ± 2.9 | 25.1 ± 2.2 | 21.1 ± 2.0 |

| 24 | 40.1 ± 3.5 | 18.5 ± 1.9 | 41.4 ± 3.3 |

| 48 | 35.7 ± 3.0 | 15.2 ± 1.7 | 49.1 ± 4.1 |

Data are presented as mean ± standard deviation.

Logical Relationship Diagram

Further Investigations

The results from these initial cell-based assays will provide a solid foundation for further studies into the mechanism of action of this compound. Subsequent investigations could include:

-

Western Blot Analysis: To probe for the activation or cleavage of key proteins involved in apoptosis (e.g., caspases, PARP) and cell cycle regulation (e.g., cyclins, CDKs).

-

Mitochondrial Membrane Potential Assay: To investigate the involvement of the intrinsic apoptotic pathway.

-

Reactive Oxygen Species (ROS) Assay: To determine if this compound induces oxidative stress.

-

In Vivo Studies: If in vitro data are promising, efficacy and toxicity studies in animal models would be the next logical step.

By following this structured approach, researchers can systematically characterize the biological activities of this compound and evaluate its potential as a novel therapeutic agent.

References

Application Notes and Protocols for the Synthesis of Exserohilone Derivatives for Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exserohilone, a phytotoxin produced by the fungus Exserohilum holmii, presents a complex and intriguing chemical architecture centered around a substituted α-pyrone core. While its total synthesis has not yet been reported in the literature, its unique structure and biological activity make it a compelling target for synthetic chemists and drug discovery programs. This document outlines a proposed synthetic strategy for this compound and a systematic approach to the synthesis of its derivatives for structure-activity relationship (SAR) studies. In the absence of a definitively identified molecular target, the SAR strategy focuses on systematic modifications of the core scaffold to probe the pharmacophoric requirements for its biological activity. Detailed, albeit hypothetical, experimental protocols for key transformations are provided, along with templates for data presentation and visualization of the synthetic and SAR workflows.

Introduction to this compound and SAR Studies

This compound is a natural product characterized by a highly substituted dihydropyran-2-one ring and a complex polyketide-like side chain. As a phytotoxin, it likely interacts with a specific biological target within plant cells to exert its effects. While the precise mechanism of action is not yet elucidated, many natural product phytotoxins are known to inhibit essential enzymes or disrupt cellular processes. The structural complexity of this compound offers a rich scaffold for the development of new bioactive molecules.

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. By systematically modifying a lead compound, such as this compound, and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features (pharmacophore) responsible for its effects. This knowledge is invaluable for the design of more potent, selective, and metabolically stable drug candidates.

This application note provides a roadmap for the synthesis of this compound derivatives, enabling the exploration of its therapeutic potential.

Proposed Retrosynthetic Analysis of this compound

A plausible retrosynthetic analysis of this compound (1) is presented below. The strategy hinges on disconnecting the molecule at key, synthetically accessible bonds. The main disconnections are the ester linkage and the carbon-carbon bond of the side chain, leading back to a functionalized pyran-2-one core (2) and a chiral side chain fragment (3).

Caption: Retrosynthetic analysis of this compound.

Proposed Forward Synthetic Strategy

The proposed forward synthesis is designed to be convergent, allowing for the independent synthesis of the pyran-2-one core and the side chain, which are then coupled in the later stages. This approach is well-suited for the generation of a library of analogs for SAR studies, as different core and side chain analogs can be readily combined.

Synthesis of the Functionalized Pyran-2-one Core

The synthesis of the pyran-2-one core can be achieved through various modern synthetic methodologies. A plausible approach involves an N-heterocyclic carbene (NHC)-catalyzed [3+3] annulation reaction between an α,β-unsaturated aldehyde and a 1,3-dicarbonyl compound.

Caption: Proposed synthesis of the pyran-2-one core.

Synthesis of the Chiral Side Chain

The chiral side chain can be constructed using well-established asymmetric synthesis techniques, such as substrate-controlled aldol reactions or by employing chiral auxiliaries to install the required stereocenters.

Assembly of this compound and its Derivatives

The final assembly of this compound would involve an olefination reaction to connect the side chain to the pyran-2-one core, followed by esterification. For SAR studies, a variety of commercially available or synthetically prepared side chain fragments can be coupled to the pyran-2-one core.

Caption: Final assembly and diversification workflow.

Experimental Protocols (Hypothetical)

The following are hypothetical protocols for the key synthetic steps. These should be adapted and optimized based on specific substrates and laboratory conditions.

Protocol for the Synthesis of the Functionalized Pyran-2-one Core

Reaction: NHC-Catalyzed [3+3] Annulation

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 1,3-dicarbonyl compound (1.0 equiv), the NHC precatalyst (0.1 equiv), and a suitable base (e.g., DBU, 1.2 equiv) in dry solvent (e.g., THF or CH₂Cl₂).

-

Stir the mixture at room temperature for 10 minutes.

-

Slowly add a solution of the α,β-unsaturated aldehyde (1.1 equiv) in the same dry solvent via syringe pump over 1 hour.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the dihydropyranone intermediate.

-

Dissolve the intermediate in a suitable solvent (e.g., CH₂Cl₂) and treat with an oxidizing agent (e.g., DDQ or MnO₂) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite, wash with the solvent, and concentrate the filtrate.

-

Purify the residue by column chromatography to yield the functionalized pyran-2-one core.

Protocol for the Wittig Olefination

-

To a suspension of the side chain phosphonium salt (1.2 equiv) in dry THF at -78 °C under an inert atmosphere, add a strong base (e.g., n-BuLi or KHMDS, 1.1 equiv) dropwise.

-

Stir the resulting ylide solution at -78 °C for 30 minutes, then allow it to warm to 0 °C for 30 minutes.

-

Cool the solution back to -78 °C and add a solution of the pyran-2-one core aldehyde (1.0 equiv) in dry THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

Data Presentation for SAR Studies

Systematic collection and presentation of data are crucial for discerning meaningful structure-activity relationships. The following tables provide a template for organizing the synthesized derivatives and their corresponding biological data.

Table 1: Library of Synthesized this compound Derivatives

| Compound ID | R¹ Substituent on Pyranone | R² Substituent on Side Chain | R³ Ester Group | Molecular Weight | LogP (calculated) |

| EX-H-001 | -CH₃ | -OH | -COCH₃ | ||

| EX-H-002 | -H | -OH | -COCH₃ | ||

| EX-H-003 | -CH₃ | -F | -COCH₃ | ||

| EX-H-004 | -CH₃ | -OH | -COCF₃ | ||

| ... | ... | ... | ... |

Table 2: Biological Activity Data for this compound Derivatives

| Compound ID | Target/Assay | IC₅₀ (µM) | EC₅₀ (µM) | % Inhibition at 10 µM | Cytotoxicity (CC₅₀, µM) |

| This compound | Phytotoxicity Assay | ||||

| EX-H-001 | |||||

| EX-H-002 | |||||

| EX-H-003 | |||||

| EX-H-004 | |||||

| ... |

Rationale for SAR Study Design

In the absence of a known molecular target for this compound, a systematic SAR study should aim to explore the influence of various structural features on its biological activity. Key areas for modification include:

-

The Pyran-2-one Core:

-

Substituents at C-4: Varying the alkyl substituent (R¹) will probe the steric and electronic requirements in this region.

-

The Ester Group at C-3: Modification of the ester group (R³) can influence solubility, metabolic stability, and potential interactions with the biological target.

-

-

The Polyketide Side Chain:

-

Hydroxyl Groups: Selective protection, inversion of stereochemistry, or replacement of hydroxyl groups (e.g., with fluorine) will elucidate the importance of hydrogen bonding interactions.

-

Chain Length and Rigidity: Synthesis of analogs with shorter, longer, or more rigid side chains will provide insights into the optimal conformation for activity.

-

Conclusion

This application note provides a comprehensive, albeit prospective, guide for the synthesis of this compound and its derivatives for SAR studies. The proposed synthetic strategy leverages modern synthetic methods to access this complex natural product and offers a flexible platform for the generation of a diverse chemical library. The systematic modification of the this compound scaffold, guided by the principles of medicinal chemistry, holds the potential to uncover the key determinants of its biological activity and may lead to the development of novel therapeutic agents. It is imperative that all synthetic and biological testing is conducted with appropriate safety precautions in a certified laboratory setting.

Exserohilone: A Potential Molecular Probe Awaiting Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exserohilone is a phytotoxin produced by the fungus Exserohilum holmii. As a secondary metabolite, it represents a class of compounds that fungi often use to interact with their environment, including for pathogenic or symbiotic purposes. While the existence of this compound has been identified, its potential as a molecular probe for scientific research and drug development is currently underexplored in publicly available scientific literature. A molecular probe is a powerful tool used to study the function of biological systems, and establishing this compound for this purpose would require a detailed understanding of its biological activity, mechanism of action, and molecular targets.

This document outlines the necessary experimental framework and foundational knowledge that would be required to characterize this compound as a molecular probe. In the absence of specific published data on this compound's bioactivity, this document serves as a roadmap for researchers interested in investigating its potential.

Data Presentation: The Path to Quantitative Understanding

To establish this compound as a useful molecular probe, rigorous quantitative analysis of its biological effects is paramount. The following table outlines the types of quantitative data that would need to be generated through experimental investigation. At present, specific values for this compound are not available in the scientific literature.

| Parameter | Description | Target System/Assay | Significance for a Molecular Probe |

| IC₅₀/EC₅₀ | The concentration of this compound that causes 50% inhibition or activation of a specific biological process. | Cell viability assays, enzyme inhibition assays, receptor binding assays. | Determines the potency of the probe and the effective concentration range for experiments. |

| Binding Affinity (K_d) | The equilibrium dissociation constant, indicating the strength of the binding interaction between this compound and its molecular target. | Surface plasmon resonance (SPR), isothermal titration calorimetry (ITC). | A low K_d value signifies a high-affinity probe, which is crucial for target specificity. |

| Selectivity Index | A ratio of the potency of this compound against its intended target versus off-target molecules. | Panel screening against a range of related and unrelated targets. | High selectivity is a hallmark of a good molecular probe, minimizing confounding off-target effects. |

| Mechanism of Action | The specific biochemical interaction through which this compound produces its effect. | Enzyme kinetics studies, cellular signaling pathway analysis. | Elucidates how the probe works, enabling its use to dissect specific biological pathways. |

Experimental Protocols: A Blueprint for Characterization

The following are detailed, hypothetical experimental protocols that would be essential to generate the quantitative data needed to validate this compound as a molecular probe.

Protocol 1: Determination of IC₅₀ in a Cell-Based Assay

Objective: To determine the concentration of this compound that inhibits 50% of cell viability in a relevant cell line (e.g., a plant cell line for phytotoxicity studies or a cancer cell line for potential therapeutic applications).

Materials:

-

This compound stock solution (in a suitable solvent like DMSO)

-

Target cell line (e.g., Arabidopsis thaliana protoplasts, HeLa cells)

-